
9-(4-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene is a complex organic compound known for its unique structural properties It features a bromophenyl group attached to a dihydroanthracene core, which is further substituted with phenyl and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene typically involves multi-step organic reactions. One common method includes the bromination of phenyl-substituted anthracene derivatives, followed by further functionalization to introduce the dimethyl groups. The reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process might include steps like recrystallization and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
9-(4-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction Reactions: Reduction can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anthracene derivatives, while oxidation can produce anthraquinones.
Aplicaciones Científicas De Investigación
9-(4-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 9-(4-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene involves its interaction with various molecular targets. The bromophenyl group can participate in halogen bonding, while the anthracene core can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
9-(4-Bromophenyl)carbazole: Similar in structure but with a carbazole core instead of anthracene.
4-Bromophenylacetic acid: Contains a bromophenyl group but differs significantly in its overall structure and applications.
Uniqueness
9-(4-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene is unique due to its combination of bromophenyl, phenyl, and dimethyl groups attached to an anthracene core. This unique structure imparts specific electronic and steric properties, making it valuable for specialized applications in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C28H23Br |
|---|---|
Peso molecular |
439.4 g/mol |
Nombre IUPAC |
9-(4-bromophenyl)-10,10-dimethyl-9-phenylanthracene |
InChI |
InChI=1S/C28H23Br/c1-27(2)23-12-6-8-14-25(23)28(20-10-4-3-5-11-20,21-16-18-22(29)19-17-21)26-15-9-7-13-24(26)27/h3-19H,1-2H3 |
Clave InChI |
CGNFVDJYJWETIS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C(C3=CC=CC=C31)(C4=CC=CC=C4)C5=CC=C(C=C5)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


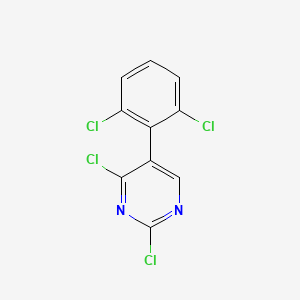
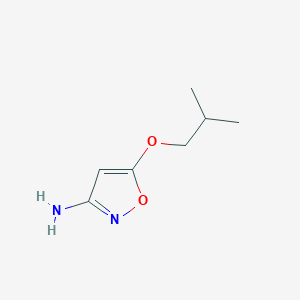
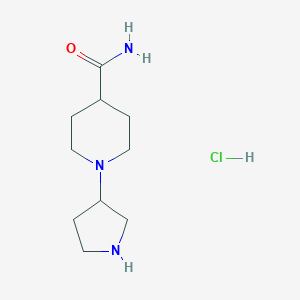
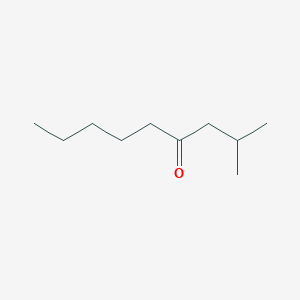
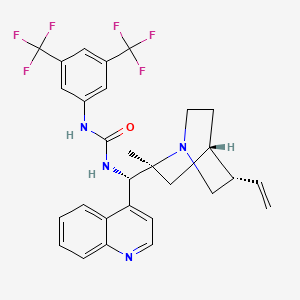
![3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione](/img/structure/B13107572.png)

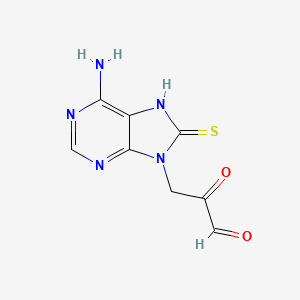
![methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate](/img/structure/B13107592.png)
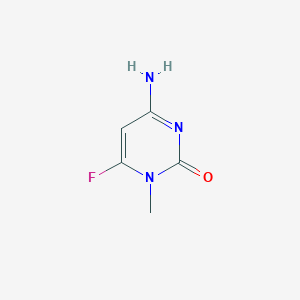
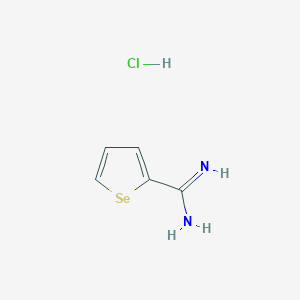
![2,4,9,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13107619.png)


